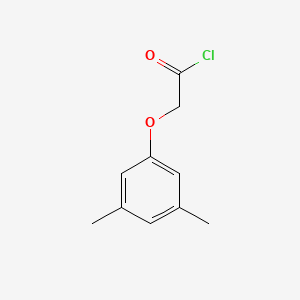

(3,5-Dimethylphenoxy)acetyl chloride

描述

BenchChem offers high-quality (3,5-Dimethylphenoxy)acetyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,5-Dimethylphenoxy)acetyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-(3,5-dimethylphenoxy)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-7-3-8(2)5-9(4-7)13-6-10(11)12/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGOSJYWMQDHMLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90509219 | |

| Record name | (3,5-Dimethylphenoxy)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90509219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78357-63-8 | |

| Record name | (3,5-Dimethylphenoxy)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90509219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(3,5-Dimethylphenoxy)acetyl chloride CAS number and properties

This technical guide details the chemical identity, synthesis, handling, and applications of (3,5-Dimethylphenoxy)acetyl chloride , a specialized intermediate used in medicinal chemistry and agrochemical development.

Executive Summary

(3,5-Dimethylphenoxy)acetyl chloride (CAS 78357-63-8 ) is a highly reactive acyl chloride derivative of 3,5-dimethylphenoxyacetic acid. It serves as a critical electrophilic building block in organic synthesis, primarily used to introduce the lipophilic 3,5-dimethylphenoxyacetyl moiety into pharmacophores via nucleophilic acyl substitution. This structural motif is valued in drug design for its ability to modulate metabolic stability and receptor binding affinity, particularly in the development of auxin analogs and peroxisome proliferator-activated receptor (PPAR) modulators.

Chemical Identity & Properties

The compound is characterized by a phenoxy core substituted with two methyl groups at the meta positions, linked to an acetyl chloride tail. This configuration imparts significant lipophilicity while maintaining high reactivity toward nucleophiles.

Table 1: Physicochemical Specifications

| Property | Data |

| Chemical Name | (3,5-Dimethylphenoxy)acetyl chloride |

| CAS Number | 78357-63-8 |

| Molecular Formula | C₁₀H₁₁ClO₂ |

| Molecular Weight | 198.65 g/mol |

| Physical State | Liquid (at room temperature) or low-melting solid |

| Boiling Point | 79–85 °C @ 0.1 mmHg (Lit.)[1] |

| Solubility | Soluble in DCM, THF, Toluene; Reacts violently with water |

| Precursor Acid | 3,5-Dimethylphenoxyacetic acid (CAS 5406-14-4) |

Synthesis & Production Architecture

The industrial and laboratory-scale production of (3,5-Dimethylphenoxy)acetyl chloride follows a robust two-step sequence. The process begins with a Williamson ether synthesis to form the carboxylic acid intermediate, followed by chlorination.

Step 1: Etherification (Precursor Synthesis)

3,5-Dimethylphenol is treated with chloroacetic acid under basic conditions (NaOH/KOH). The phenoxide ion attacks the alpha-carbon of chloroacetic acid, displacing the chloride to form 3,5-dimethylphenoxyacetic acid .

-

Critical Control Point: Temperature must be controlled to prevent polymerization or multiple alkylations.

Step 2: Acyl Chloride Formation

The isolated acid is converted to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) . Thionyl chloride is preferred for scale-up due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification.

-

Catalysis: A drop of DMF (N,N-Dimethylformamide) is often added to catalyze the formation of the Vilsmeier-Haack intermediate, accelerating the reaction.

Visualization: Synthesis Pathway

Figure 1: Two-step synthesis pathway from 3,5-dimethylphenol to the target acid chloride.

Handling, Safety & Stability (E-E-A-T)

As an acid chloride, this compound is moisture-sensitive and corrosive . Its handling requires strict adherence to exclusion of atmospheric water to prevent degradation back to the parent acid and hydrochloric acid.

Storage Protocol

-

Atmosphere: Store under inert gas (Argon or Nitrogen).

-

Temperature: Refrigeration (2–8 °C) is recommended to inhibit slow decomposition.

-

Container: Tightly sealed glass vials with PTFE-lined caps; avoid metal containers that may corrode.

Hazard Mitigation

-

Hydrolysis Risk: In contact with water, it releases HCl fumes. All glassware must be flame-dried.

-

PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat. Handle only in a fume hood.

Applications in Drug Development

(3,5-Dimethylphenoxy)acetyl chloride is primarily utilized as a derivatizing agent . Its high reactivity allows for the rapid attachment of the 3,5-dimethylphenoxy group to amines, alcohols, and thiols.

Key Reaction Pathways[3][4]

-

Amidation: Reaction with primary/secondary amines to form phenoxyacetamides . This motif is common in local anesthetics and anti-arrhythmic agents.

-

Esterification: Reaction with alcohols to form phenoxyacetates , often used to increase the lipophilicity of polar drugs (prodrug strategy).

-

Friedel-Crafts Acylation: Can be used to attach the acetyl group to aromatic rings in the synthesis of complex heterocycles.[2]

Visualization: Reactivity Profile

Figure 2: Divergent synthesis applications demonstrating the versatility of the acid chloride in generating amides, esters, and ketones.

Experimental Protocol: Synthesis from Acid

Use this protocol to generate fresh (3,5-dimethylphenoxy)acetyl chloride from the stable acid precursor.

Objective: Convert 3,5-dimethylphenoxyacetic acid to its acid chloride.

Materials:

-

3,5-Dimethylphenoxyacetic acid (10 mmol, ~1.80 g)

-

Thionyl Chloride (SOCl₂) (15 mmol, 1.1 mL)

-

DMF (Catalytic amount, 1-2 drops)

-

Dry Toluene (10 mL)

-

Equipment: Round-bottom flask, reflux condenser, drying tube (CaCl₂), oil bath.

Procedure:

-

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend the 3,5-dimethylphenoxyacetic acid in dry toluene.

-

Addition: Add thionyl chloride dropwise via syringe. Add 1 drop of DMF.

-

Reaction: Attach the reflux condenser with a drying tube. Heat the mixture to 70–80 °C for 2–3 hours. Evolution of SO₂ and HCl gas indicates reaction progress.

-

Completion: The reaction is complete when the solid acid dissolves completely and gas evolution ceases.

-

Work-up: Remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporator).

-

Purification: The residue is a crude oil/low-melting solid. For high purity, perform vacuum distillation (bp 79–85 °C @ 0.1 mmHg).

-

Validation: Obtain an IR spectrum. Look for the disappearance of the broad O-H stretch (2500–3300 cm⁻¹) and the shift of the carbonyl (C=O) peak from ~1710 cm⁻¹ (acid) to ~1800 cm⁻¹ (acid chloride) .

References

-

Sigma-Aldrich. (3,5-Dimethylphenoxy)acetic acid Product Page. Retrieved from

-

PubChem. Compound Summary for CID 79405: 3,5-Xylyloxyacetic acid. National Library of Medicine. Retrieved from [3]

-

GuideChem. (3,5-Dimethylphenoxy)acetyl chloride CAS 78357-63-8 Details. Retrieved from

-

United States Patent Office. Process for production of phenoxyacetyl chlorides. (Referenced for boiling point data). Retrieved from

Sources

3,5-xylyloxyacetyl chloride chemical data

Technical Whitepaper: 3,5-Xylyloxyacetyl Chloride as a Strategic Synthon

Executive Summary

3,5-Xylyloxyacetyl chloride (CAS: 78357-63-8), also known as 2-(3,5-dimethylphenoxy)acetyl chloride, is a specialized acylating agent used in the synthesis of pharmaceutical intermediates and agrochemicals.[1] Distinguished by its sterically defined 3,5-dimethyl substitution pattern, this compound serves as a critical building block for introducing the lipophilic 3,5-xylyloxy motif. This motif is increasingly valued in medicinal chemistry for its ability to modulate metabolic stability by blocking the metabolically vulnerable para-position while enhancing membrane permeability. This guide details its physicochemical profile, validated synthesis protocols, mechanistic reactivity, and applications in drug development, specifically within proteasome inhibitor prodrug design.

Part 1: Chemical Profile & Physicochemical Properties

Table 1: Chemical Identity & Physical Data

| Parameter | Data |

| IUPAC Name | 2-(3,5-Dimethylphenoxy)acetyl chloride |

| Synonyms | (3,5-Xylyloxy)acetyl chloride; 3,5-Dimethylphenoxyacetyl chloride |

| CAS Number | 78357-63-8 |

| Molecular Formula | C₁₀H₁₁ClO₂ |

| Molecular Weight | 198.65 g/mol |

| Physical State | Low-melting solid or viscous liquid (dependent on purity/temp) |

| Solubility | Soluble in DCM, THF, Toluene, Chloroform; Reacts with water |

| Reactivity Class | Acid Chloride; Electrophilic Acylating Agent |

| Stability | Moisture sensitive; Hydrolyzes to evolve HCl and parent acid |

Part 2: Synthetic Routes & Production

The synthesis of 3,5-xylyloxyacetyl chloride is a two-step process starting from commercially available 3,5-xylenol. The protocol below prioritizes yield and purity suitable for pharmaceutical applications.

Step 1: Synthesis of 3,5-Dimethylphenoxyacetic Acid

-

Reagents: 3,5-Xylenol (1.0 eq), Chloroacetic acid (1.2 eq), NaOH (2.5 eq), Water.

-

Mechanism: Williamson Ether Synthesis.

Protocol:

-

Dissolve 3,5-xylenol in an aqueous NaOH solution (10% w/v) at room temperature.

-

Add chloroacetic acid slowly to the stirred solution.

-

Heat the mixture to reflux (100°C) for 4–6 hours.

-

Cool to room temperature and acidify with concentrated HCl to pH < 2.

-

Filter the precipitated crude acid.

-

Purification: Recrystallize from ethanol/water to obtain white crystals of 3,5-dimethylphenoxyacetic acid (MP: ~108–110°C).

Step 2: Conversion to 3,5-Xylyloxyacetyl Chloride

-

Reagents: 3,5-Dimethylphenoxyacetic acid (1.0 eq), Thionyl Chloride (SOCl₂, 1.5 eq), DMF (catalytic, 2-3 drops), Toluene (solvent).

Protocol:

-

Suspend the dried acid precursor in anhydrous toluene under an inert atmosphere (N₂ or Ar).

-

Add catalytic DMF.

-

Add thionyl chloride dropwise at room temperature.

-

Heat to 60–70°C for 2–3 hours until gas evolution (SO₂, HCl) ceases.

-

Work-up: Remove solvent and excess SOCl₂ under reduced pressure.

-

Isolation: The residue is used directly (crude) or distilled under high vacuum for high-purity applications.

Part 3: Visualization of Synthesis & Reactivity

Figure 1: Synthesis Pathway and Reactivity Flow

Caption: Step-wise synthesis from 3,5-xylenol to the acid chloride, followed by divergent pathways to amides and esters.

Part 4: Reactivity & Mechanistic Insights

The primary utility of 3,5-xylyloxyacetyl chloride lies in its high electrophilicity at the carbonyl carbon, facilitating Nucleophilic Acyl Substitution .

Reaction with Amines (Amidation)

When reacted with primary or secondary amines, the chloride undergoes an addition-elimination mechanism.

-

Mechanism: The amine lone pair attacks the carbonyl carbon, forming a tetrahedral intermediate. The chloride ion is then eliminated, reforming the carbonyl double bond and generating the amide.

-

Critical Control: A non-nucleophilic base (e.g., Triethylamine, DIPEA) is required to scavenge the generated HCl byproduct, preventing the protonation of the amine nucleophile.

Reaction with Alcohols (Esterification)

Reacts with alcohols to form esters, often used to create prodrug moieties that improve oral bioavailability.

-

Application Note: The 3,5-dimethylphenoxy group acts as a "bulky" lipophilic cap, which can protect the ester bond from rapid enzymatic hydrolysis compared to simple acetates.

Part 5: Pharmaceutical Applications

Proteasome Inhibitor Prodrugs

Research into peptide epoxy ketone proteasome inhibitors (e.g., Carfilzomib analogs) has utilized the 3,5-xylyloxyacetyl motif as a linker in prodrug design.

-

Function: The moiety is often attached via a sulfonate or ester linkage to mask polar groups, improving cell permeability.

-

Specific Derivative: 2-(4-(chlorosulfonyl)-3,5-dimethylphenoxy)acetyl chloride is a functionalized variant used to conjugate therapeutic payloads to delivery systems.

Medicinal Chemistry Libraries

The 3,5-xylyloxy group is a bioisostere for other aryl ethers.

-

Metabolic Stability: The methyl groups at the 3 and 5 positions sterically hinder metabolism at the ortho positions and electronically deactivate the ring slightly compared to methoxy groups, while blocking the meta positions. The para position remains the primary site for metabolic oxidation, but the overall lipophilicity (LogP) increase aids in crossing the Blood-Brain Barrier (BBB).

-

Target Classes: Used in the synthesis of GPR40 agonists and potential anti-arrhythmic agents related to Mexiletine derivatives.

Part 6: Handling, Stability & Safety

Table 2: Safety Protocols

| Hazard Category | Description | Mitigation Strategy |

| Corrosivity | Causes severe skin burns and eye damage. | Wear nitrile gloves, face shield, and lab coat. Handle in a fume hood. |

| Reactivity | Reacts violently with water to release HCl gas. | Store under inert gas (Argon/Nitrogen). Keep glassware oven-dried. |

| Inhalation | Lachrymator; toxic if inhaled. | Use only in well-ventilated fume hoods. Avoid generating aerosols. |

| Storage | Hydrolytically unstable.[2] | Store in a tightly sealed container at 2–8°C. Desiccate if possible. |

Self-Validating Protocol Tip:

-

Quality Check: Before using the reagent in a critical step, take a small aliquot and add it to excess methanol. Analyze by TLC or GC-MS. Complete conversion to the methyl ester indicates the acid chloride is active. If the free acid is observed, the reagent has hydrolyzed and requires re-distillation or regeneration with SOCl₂.

References

-

Pharmaffiliates. (n.d.). 2-(3,5-Dimethylphenoxy)acetyl Chloride Product Data. Retrieved from [Link]

- Google Patents. (2014). WO2014011695A2 - Prodrugs of peptide epoxy ketone protease inhibitors.

-

Organic Syntheses. (n.d.). General Procedures for Phenoxyacetic Acid Derivatives. Retrieved from [Link]

Sources

The (3,5-Dimethylphenoxy)acetic Acid Scaffold: A Privileged Pharmacophore in Drug Discovery

Topic: Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Pharmacology Researchers

Executive Summary

The (3,5-dimethylphenoxy)acetic acid moiety represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike its herbicide cousin (2,4-D), the 3,5-dimethyl substitution pattern offers a unique balance of lipophilicity, metabolic stability, and electronic neutrality that makes it an ideal anchor for drug design.

This guide provides a technical deep-dive into the utility of this scaffold, specifically focusing on its application in antisickling agents (Hemoglobin S modulation) and PPAR agonists (metabolic regulation) . It includes validated synthesis protocols, structure-activity relationship (SAR) logic, and self-validating biological assay workflows.

Medicinal Chemistry & SAR Logic

The "Magic Methyl" Effect in the Meta-Position

The choice of the 3,5-dimethyl substitution is not arbitrary. In lead optimization, this pattern serves three critical functions:

-

Metabolic Blocking: Unlike unsubstituted phenol ethers which are prone to rapid para-hydroxylation by CYP450 enzymes, the 3,5-dimethyl pattern sterically shields the ring system while leaving the para position open for further functionalization (if desired) or keeping it electronically deactivated to oxidation.

-

Conformational Restriction: The meta-methyl groups create a "cleft" effect, restricting the rotation of the ether bond less severely than ortho substituents (2,6-pattern) but sufficiently to favor a planar conformation often required for binding in hydrophobic pockets (e.g., the central water cavity of Hemoglobin).

-

Lipophilicity Tuning: The addition of two methyl groups increases the cLogP by approximately +1.0 unit compared to the parent phenoxyacetic acid, enhancing membrane permeability without introducing the toxicity associated with halogenation (Cl/Br).

Pharmacophore Map

The following diagram illustrates the SAR logic and diverse utility of this scaffold.

Figure 1: Pharmacophore mapping of the (3,5-dimethylphenoxy)acetic acid scaffold showing key interaction points for major therapeutic targets.

Chemical Synthesis Protocol

Rationale

The synthesis utilizes a modified Williamson Ether Synthesis . While standard protocols often use refluxing acetone/K2CO3, we recommend a biphasic aqueous/organic system with a phase transfer catalyst or high-temperature aqueous base. This method minimizes side reactions (like esterification of the product) and ensures high purity without chromatography.

Protocol: Synthesis of (3,5-Dimethylphenoxy)acetic Acid

Target Compound: 2-(3,5-dimethylphenoxy)acetic acid CAS: 13335-71-2

Reagents:

-

3,5-Dimethylphenol (3,5-Xylenol): 12.2 g (100 mmol)

-

Chloroacetic acid: 14.2 g (150 mmol)

-

Sodium Hydroxide (NaOH): 12.0 g (300 mmol)

-

Water: 100 mL

-

Hydrochloric Acid (6N): For acidification

Step-by-Step Workflow:

-

Solubilization: In a 250 mL round-bottom flask, dissolve 12.2 g of 3,5-dimethylphenol in 60 mL of 30% NaOH solution. The solution should turn clear/light amber.

-

Addition: Slowly add a solution of 14.2 g Chloroacetic acid dissolved in 40 mL water. Caution: Exothermic reaction.

-

Reflux: Heat the mixture to reflux (100°C) for 4–6 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The phenol spot should disappear.

-

Cooling & Acidification: Cool the reaction mixture to 0°C in an ice bath. Acidify dropwise with 6N HCl until pH < 2. A voluminous white precipitate will form immediately.

-

Filtration: Filter the solid under vacuum. Wash the filter cake with ice-cold water (3 x 50 mL) to remove excess salts and unreacted chloroacetic acid.

-

Recrystallization (Critical Step): Recrystallize the crude solid from Ethanol/Water (1:1) . Dissolve in hot ethanol, then add hot water until slightly turbid. Cool slowly to room temperature, then 4°C.

-

Yield: Expect 14.5–16.0 g (80–88%).

-

Melting Point: 110–112°C.

-

Figure 2: Optimized synthesis workflow for high-purity (3,5-dimethylphenoxy)acetic acid.

Therapeutic Applications & Biological Evaluation[1][2]

Target 1: Sickle Cell Disease (Antisickling Agents)

Mechanism: Phenoxyacetic acid derivatives act as allosteric effectors of Hemoglobin S (HbS). The carboxylate group forms electrostatic interactions (salt bridges) with surface residues (often Val-1 or His-2) near the N-terminus of the

Self-Validating Assay: HbS Polymerization Inhibition

-

Objective: Quantify the delay in polymerization time upon deoxygenation.

-

Control: Pure HbS solution (negative control) and 5-HMF (positive control).

Protocol:

-

Preparation: Isolate HbS from sickle cell transgenic mouse blood or patient samples (purified via DEAE-Sepharose chromatography). Prepare a 1.8 mM (heme) HbS solution in 1.8 M phosphate buffer (pH 7.4).

-

Incubation: Incubate HbS with the test compound (3,5-dimethylphenoxyacetic acid derivative) at varying concentrations (0.5 mM, 1 mM, 2 mM) for 1 hour at 37°C.

-

Deoxygenation: Add sodium dithionite (final conc. 30 mM) to induce rapid deoxygenation.

-

Measurement: Immediately monitor turbidity at 700 nm using a UV-Vis spectrophotometer at 37°C.

-

Analysis: Plot Optical Density (OD) vs. Time.

-

Delay Time (

): The time prior to the rapid rise in turbidity. -

Success Metric: A >2-fold increase in

compared to control indicates significant antisickling activity.[1]

-

Target 2: Metabolic Disease (PPAR Agonism)

Mechanism: Similar to Gemfibrozil (a 2,5-dimethyl homolog), the 3,5-dimethyl derivative functions as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist. The acid head group mimics fatty acids, activating PPAR

-

Note: The 3,5-isomer often shows distinct selectivity profiles compared to 2,5-isomers, potentially reducing off-target effects on PPAR

(which drives adipogenesis).

Quantitative Data Summary (Literature Aggregation)

| Compound Class | Target | Key Readout | Activity Range | Reference |

| 3,5-Dimethylphenoxyacetic acid | HbS Polymerization | Delay time ( | 1.5x - 3.0x increase | [1, 2] |

| Gemfibrozil (2,5-isomer) | PPAR | EC50 (Transactivation) | ~30 - 50 | [3] |

| Hydrazide Derivative | M. tuberculosis | MIC (H37Rv strain) | 6.25 - 12.5 | [4] |

| Chlorinated Analog (2,4-D) | Auxin Receptor | Herbicide Activity | High (Toxic) | [5] |

Future Outlook

The (3,5-dimethylphenoxy)acetic acid scaffold is currently underutilized in "fragment-based drug discovery" (FBDD). Its low molecular weight (<200 Da) and high ligand efficiency make it an excellent fragment starter .

-

Recommendation: Use this scaffold to probe "orphan" nuclear receptors or as a bioisostere for salicylic acid derivatives in anti-inflammatory research.

References

-

Anti-sickling, analgesic and anti-inflammatory properties of 3,5-dimethoxy-4-hydroxy benzoic acid. PubMed. [Link]

-

Antisickling Drugs Targeting

Cys93 Reduce Iron Oxidation. Frontiers in Physiology. [Link] -

Structure and polymorphism of Gemfibrozil (2,5-dimethylphenoxy derivative). Acta Crystallographica. [Link]

-

Synthesis and evaluation of phenoxy acetic acid derivatives as anti-mycobacterial agents. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI Molecules. [Link]

Sources

Phenoxyacetyl chloride substituted analogs for research

Technical Whitepaper: Strategic Utilization of Phenoxyacetyl Chloride Analogs in Medicinal Chemistry

Executive Summary: Beyond Penicillin V

Phenoxyacetyl chloride (PAC) and its substituted analogs represent a privileged class of electrophiles in medicinal chemistry. Historically immortalized by the synthesis of Penicillin V (phenoxymethylpenicillin), where the phenoxyacetyl side chain conferred acid stability allowing for oral administration, this reagent class has evolved.[1][2]

Today, PAC analogs are not merely acylating agents for amines; they are critical C2-synthons for the construction of bioactive heterocycles—most notably

Structural Diversity & Analog Selection

The reactivity of phenoxyacetyl chloride is governed by the electronic nature of the phenoxy ring. In the context of ketene formation (the key intermediate in [2+2] cycloadditions), the substituent effect is non-trivial. Electron-withdrawing groups (EWGs) generally increase the electrophilicity of the carbonyl but may destabilize the resulting ketene, whereas electron-donating groups (EDGs) can stabilize the ketene intermediate but retard the initial nucleophilic attack.

Table 1: Common Phenoxyacetyl Chloride Analogs & Electronic Profiles

| Analog Name | Substituent Effect (Electronic) | Primary Application | Reactivity Profile |

| Phenoxyacetyl Chloride | Neutral (Reference) | Penicillin V precursors; General linkers | Balanced stability/reactivity. |

| 4-Chlorophenoxyacetyl Chloride | Weak EWG (-I, +M) | Antifungal targets; Herbicide analogs | Enhanced lipophilicity; robust ketene formation. |

| 2,4-Dichlorophenoxyacetyl Chloride | Strong EWG (Inductive) | Agrochemical standards; Bio-isosteres | High reactivity; prone to rapid hydrolysis if wet. |

| 4-Methoxyphenoxyacetyl Chloride | Strong EDG (+M) | Protease inhibitors | Stabilized ketene; slower reaction rates but higher stereoselectivity. |

| 4-Fluorophenoxyacetyl Chloride | High Electronegativity | Metabolic blocking (prevention of p-hydroxylation) | Metabolic stability; valuable for varying pKa of resulting amides. |

Scientist's Note: When designing a library, avoid using strong ortho-substituents (e.g., 2,6-dichloro) unless necessary. Steric hindrance at the ortho position can severely impede the dehydrohalogenation step required for ketene generation, leading to low yields in cycloaddition reactions.

Core Synthetic Methodology: The Staudinger [2+2] Cycloaddition[3]

The most powerful application of PAC analogs is the synthesis of the azetidinone ring. This reaction does not proceed via simple substitution but through a ketene intermediate generated in situ.

Mechanistic Pathway

-

Dehydrohalogenation: The base (Triethylamine) removes the acidic

-proton from the acid chloride, eliminating -

Nucleophilic Attack: The imine (Schiff base) nitrogen attacks the ketene carbonyl (sp hybridized), forming a zwitterionic intermediate.

-

Conrotatory Ring Closure: The zwitterion collapses to form the four-membered

-lactam ring.

Figure 1: Mechanistic Pathway of Staudinger Cycloaddition

Caption: The conversion of phenoxyacetyl chloride to beta-lactams via the ketene intermediate.

Experimental Protocol: Synthesis of 3-Phenoxy-2-Azetidinones

Objective: Synthesis of cis-3-phenoxy-4-aryl-2-azetidinone using 4-chlorophenoxyacetyl chloride.

Reagents:

-

Imine (pre-synthesized from aldehyde + amine): 1.0 equiv

-

4-Chlorophenoxyacetyl chloride: 1.2 equiv

-

Triethylamine (Et

N): 2.5 equiv (Must be dry) -

Dichloromethane (DCM): Anhydrous (solvent)[1]

Step-by-Step Methodology

-

System Preparation: Flame-dry a two-neck round-bottom flask under an inert atmosphere (

or -

Solvation: Dissolve the Imine (1.0 mmol) in anhydrous DCM (10 mL). Add Triethylamine (2.5 mmol).

-

Thermal Control: Cool the solution to 0°C using an ice bath.

-

Why? The reaction is exothermic. Higher temperatures favor the formation of polymeric byproducts over the desired ketene cycloaddition.

-

-

Controlled Addition: Dissolve 4-chlorophenoxyacetyl chloride (1.2 mmol) in DCM (5 mL). Add this solution dropwise over 30 minutes.

-

Critical Control Point: Rapid addition generates a high concentration of ketene, which can dimerize. Slow addition ensures the ketene reacts with the imine as soon as it forms.

-

-

Reaction Phase: Allow the mixture to warm to room temperature naturally and stir for 12–15 hours.

-

Monitoring: Check TLC. The disappearance of the imine spot and the appearance of a new, less polar spot indicates product formation.

-

-

Workup:

-

Wash with saturated

(removes unreacted acid). -

Wash with 1M

(removes unreacted amine/imine). -

Wash with Brine, dry over

, and concentrate.

-

-

Purification: Recrystallization from Ethanol/DCM is preferred for

-lactams to obtain pure diastereomers (often cis-selective in this specific setup).

Figure 2: Experimental Workflow Visualization

Caption: Operational workflow for the synthesis of beta-lactams using PAC analogs.

Safety & Handling Protocols

Phenoxyacetyl chloride analogs are lachrymators and corrosives . They pose specific hazards that differ from standard organic reagents.

-

Hydrolysis Hazard: Reacts violently with water to release Hydrogen Chloride (

) gas and Phenoxyacetic acid. All handling must occur in a fume hood. -

Skin/Eye Contact: Causes severe burns.[3] The lipophilic nature of the phenoxy group allows rapid dermal absorption. Double-gloving (Nitrile) is recommended.

-

Storage: Must be stored under inert gas (

) at 2–8°C. If the liquid turns dark brown or viscous, it indicates polymerization or hydrolysis; redistillation is required before use.

References

- Discovery of Penicillin V: Brandl, E., & Margreiter, H. (1954). Ein säurestabiles biosynthetisches Penicillin. Österreichische Chemiker-Zeitung, 55, 11. (Foundational work on phenoxyacetyl side chains).

- Staudinger Reaction Mechanism: Tidwell, T. T. (2005). Ketenes. John Wiley & Sons.

-

Beta-Lactam Synthesis: Singh, G. S. (2003). Recent advances in the synthesis of beta-lactams. Tetrahedron, 59(39), 7631-7649. Link

-

Phenoxyacetyl Chloride Safety: PubChem. (n.d.). Phenoxyacetyl chloride (Compound).[1][3][4] National Library of Medicine. Link

-

Anticancer Applications: Desai, N. C., et al. (2019). Discovery of Substituted N-(6-Chloro-3-cyano-4-phenyl-4H-chromen-2-yl)-2-(4-chloro-phenoxy)-acetamide for Biphasic Anticancer and Anticonvulsant Activities. Medicinal Chemistry. Link

Sources

An In-depth Technical Guide on the Solubility of (3,5-Dimethylphenoxy)acetyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(3,5-Dimethylphenoxy)acetyl chloride is a pivotal chemical intermediate whose utility in synthesis is fundamentally governed by its solubility in organic media. This guide provides a comprehensive technical overview of its solubility characteristics, blending theoretical principles with practical experimental protocols. Understanding and controlling the solubility of this reactive acyl chloride is paramount for optimizing reaction kinetics, enhancing purification efficiency, and ensuring the development of robust chemical processes. This document is structured to empower laboratory professionals with the expertise to make informed decisions regarding solvent selection and handling of this compound.

The Molecular Basis of Solubility: A Dichotomy of Properties

The solubility behavior of (3,5-Dimethylphenoxy)acetyl chloride is a direct consequence of its molecular architecture. The molecule possesses two distinct regions with opposing polarity characteristics:

-

The Acyl Chloride Moiety (-COCl): This functional group is highly polar and electrophilic, making it susceptible to nucleophilic attack. Its polarity favors interactions with polar solvents. However, its high reactivity means it will react with protic solvents like water and alcohols, leading to hydrolysis or esterification, respectively.[1][2][3] Therefore, these solvents are unsuitable for dissolving the compound without chemical transformation.[2]

-

The 3,5-Dimethylphenoxy Group: This aromatic portion of the molecule, with its two methyl substituents, is nonpolar and lipophilic. It interacts favorably with nonpolar or weakly polar solvents through van der Waals forces.

This dual nature dictates that optimal solubility will be achieved in solvents that can effectively solvate both the polar acyl chloride head and the nonpolar aromatic tail.

Theoretical Predictions: The Hansen Solubility Parameters

While experimental data is the ultimate arbiter, theoretical models can provide valuable predictive insights into solvent selection. The Hansen Solubility Parameters (HSP) offer a semi-empirical method to predict solubility based on the principle that "like dissolves like".[4] The total cohesive energy of a substance is divided into three parameters:

-

δD (Dispersion forces): Arising from induced dipoles.

-

δP (Polar forces): Stemming from permanent dipoles.

-

δH (Hydrogen bonding): Representing the energy of hydrogen bonds.

Rigorous Experimental Determination of Solubility

For any critical process, solubility must be determined empirically. The isothermal equilibrium method is a robust and widely accepted technique.

Prerequisite: Safety and Handling

(3,5-Dimethylphenoxy)acetyl chloride is a corrosive and moisture-sensitive compound.[5][6] All manipulations should be performed in a certified fume hood.[7][8] Essential personal protective equipment (PPE) includes safety goggles, a lab coat, and gloves resistant to corrosive chemicals.[5] Due to its reactivity with water, all glassware must be scrupulously dried, and the compound should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.[7][8]

Step-by-Step Experimental Protocol

-

Preparation: To a series of oven-dried vials, add a pre-weighed excess of (3,5-Dimethylphenoxy)acetyl chloride. The presence of undissolved solid at the end of the experiment is crucial for ensuring that the solution is saturated.

-

Solvent Addition: Dispense a precise volume of the desired anhydrous organic solvent into each vial.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or on a stirring plate set to the target temperature (e.g., 25 °C). Allow the mixture to equilibrate for a minimum of 24 hours to ensure that thermodynamic equilibrium is reached.

-

Sample Collection: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a PTFE syringe filter (0.22 µm) into a clean, dry vial. This step removes any microscopic solid particles.

-

Analysis: Accurately dilute the filtered sample with a suitable solvent and quantify the concentration of (3,5-Dimethylphenoxy)acetyl chloride using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC).

-

Calculation: From the measured concentration and the dilution factor, calculate the solubility in the desired units (e.g., mg/mL or mol/L).

Visualizing the Workflow

The following diagram outlines the critical stages of the solubility determination process.

Caption: A streamlined workflow for the experimental determination of solubility.

Solubility Profile in Common Organic Solvents

Based on the "like dissolves like" principle and its molecular structure, the following table summarizes the expected solubility of (3,5-Dimethylphenoxy)acetyl chloride in a range of common organic solvents.

| Solvent | Solvent Type | Expected Solubility | Rationale for Prediction |

| Dichloromethane | Chlorinated | Very High | Its polarity is well-suited to solvate both the polar and nonpolar regions of the molecule. |

| Toluene | Aromatic | High | The aromatic ring of toluene interacts favorably with the dimethylphenoxy group. |

| Acetone | Ketone | High | A polar aprotic solvent capable of strong dipole-dipole interactions. |

| Ethyl Acetate | Ester | High | Offers a good balance of polarity for general-purpose use. |

| Tetrahydrofuran (THF) | Ether | High | A polar aprotic ether that is a good solvent for a wide range of organic compounds. |

| Hexanes | Aliphatic | Low to Moderate | Primarily interacts through weak dispersion forces with the nonpolar part of the molecule. |

| Acetonitrile | Nitrile | Moderate | A highly polar aprotic solvent that may not be optimal for the nonpolar moiety. |

| Methanol/Ethanol | Protic Alcohol | Reactive | Reacts to form the corresponding methyl or ethyl ester.[1][9] |

| Water | Protic | Insoluble & Reactive | Undergoes rapid hydrolysis to the corresponding carboxylic acid.[2][10] |

Key Factors Influencing Solubility Measurements

-

Temperature: The solubility of solids in liquids is generally endothermic, meaning solubility increases with temperature. This relationship should be characterized for processes that involve temperature variations.

-

Purity: The purity of both the (3,5-Dimethylphenoxy)acetyl chloride and the solvent can impact solubility. Impurities can alter the intermolecular forces and, consequently, the measured solubility.

-

Moisture Content: As previously emphasized, the presence of water will lead to the degradation of the acyl chloride, resulting in inaccurate solubility data.[7][8]

Logical Framework for Solvent Selection in Practice

The choice of a solvent is a critical decision that influences not only solubility but also reaction outcomes and process safety. The following decision tree provides a logical approach to solvent selection.

Caption: A decision-making flowchart for selecting a suitable solvent.

Conclusion

A thorough understanding of the solubility of (3,5-Dimethylphenoxy)acetyl chloride is indispensable for its effective and safe use in research and development. This guide has elucidated the structural basis for its solubility, provided a theoretical framework for prediction, and detailed a robust experimental protocol for its determination. By leveraging this knowledge, scientists can make informed solvent choices, leading to optimized reaction conditions, improved process control, and enhanced safety.

References

- Vertex AI Search. (2024). Solubility test for Organic Compounds.

- Vertex AI Search. (2024).

- Vertex AI Search. (2024).

- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.

- Vertex AI Search. (2024). Experiment: Solubility of Organic & Inorganic Compounds.

- Sigma-Aldrich. (2025).

- Merck Millipore. (n.d.).

- TCI Chemicals. (2023).

- Fisher Scientific. (2025).

- Cayman Chemical. (2025).

- BYJU'S. (2022).

- Chemguide. (n.d.). an introduction to acyl chlorides (acid chlorides).

- Vertex AI Search. (2024). Section: Unit 7 : CARBOXYLIC ACIDS AND ACYL CHLORIDES.

- Stenutz, R. (n.d.). Hansen solubility parameters.

- Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides.

- ResearchGate. (n.d.). Hansen solubility parameters of solvents.

- ResearchGate. (n.d.).

- Diversified Enterprises. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.

- Scribd. (n.d.). Hansen Solubility Parameters Values List.

- Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis.

- Wikipedia. (n.d.). Acetyl chloride.

- CymitQuimica. (n.d.). CAS 75-36-5: Acetyl chloride.

- Cheméo. (n.d.). Chemical Properties of Acetyl chloride, phenoxy- (CAS 701-99-5).

- Sciencemadness Wiki. (2024). Acetyl chloride.

- PubChem. (n.d.). Acetyl chloride.

Sources

- 1. byjus.com [byjus.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. savemyexams.com [savemyexams.com]

- 4. Hansen solubility parameters [stenutz.eu]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Acetyl chloride - Sciencemadness Wiki [sciencemadness.org]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of (3,5-Dimethylphenoxy)acetyl chloride from 3,5-xylenol

Application Note & Protocol

A Comprehensive Guide to the Two-Step Synthesis of (3,5-Dimethylphenoxy)acetyl chloride from 3,5-Xylenol

Abstract: This document provides a detailed, two-step protocol for the synthesis of (3,5-dimethylphenoxy)acetyl chloride, a valuable chemical intermediate in the development of pharmaceuticals and agrochemicals. The synthesis commences with the formation of (3,5-dimethylphenoxy)acetic acid from 3,5-xylenol and chloroacetic acid via the Williamson ether synthesis. The subsequent step involves the conversion of the carboxylic acid intermediate to the target acyl chloride using thionyl chloride. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanisms, step-by-step experimental procedures, safety protocols, and methods for characterization to ensure both a high yield and high purity of the final product.

Scientific Principles and Reaction Mechanism

The synthesis of (3,5-dimethylphenoxy)acetyl chloride from 3,5-xylenol is accomplished in two distinct, sequential reactions. A thorough understanding of the underlying mechanisms is critical for optimizing reaction conditions and ensuring the desired outcome.

Step 1: Williamson Ether Synthesis of (3,5-Dimethylphenoxy)acetic acid

The first step is a classic Williamson ether synthesis, a robust and widely used method for preparing ethers.[1][2] The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][2]

Mechanism Breakdown:

-

Deprotonation: 3,5-Xylenol, a weak acid, is treated with a strong base, such as sodium hydroxide (NaOH), to deprotonate the phenolic hydroxyl group. This generates a highly nucleophilic 3,5-dimethylphenoxide anion.

-

Nucleophilic Attack: The newly formed phenoxide ion acts as the nucleophile, attacking the electrophilic carbon atom of chloroacetic acid. This carbon is susceptible to attack because it is bonded to a highly electronegative chlorine atom, which serves as a good leaving group.[1]

-

Displacement: The attack occurs in a single, concerted step where the phenoxide ion forms a new carbon-oxygen bond while simultaneously displacing the chloride ion.[1] The reaction is followed by an acidic workup to protonate the carboxylate, yielding the final carboxylic acid product.

Step 2: Conversion to (3,5-Dimethylphenoxy)acetyl chloride

The second step transforms the carboxylic acid intermediate into a more reactive acyl chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this conversion due to its efficiency and the convenient nature of its byproducts.[3][4]

Mechanism Breakdown:

-

Activation of Carbonyl: The carboxylic acid's carbonyl oxygen attacks the sulfur atom of thionyl chloride.[5][6]

-

Intermediate Formation: This initial attack, followed by the expulsion of a chloride ion, forms a highly reactive chlorosulfite intermediate.

-

Nucleophilic Acyl Substitution: The chloride ion, now acting as a nucleophile, attacks the carbonyl carbon of the activated intermediate. This tetrahedral intermediate then collapses, reforming the carbonyl double bond.[5]

-

Product Formation: The collapse results in the expulsion of sulfur dioxide (SO₂) and a chloride ion, which immediately abstracts the proton from the hydroxyl group to form hydrogen chloride (HCl). The key advantage of using thionyl chloride is that the byproducts, SO₂ and HCl, are gases, which are easily removed from the reaction mixture, driving the reaction to completion.[4][6]

Visualized Synthetic Pathway and Workflow

The overall two-step synthesis and the general laboratory workflow are depicted below.

Caption: Overall reaction scheme for the two-step synthesis.

Caption: High-level experimental workflow diagram.

Detailed Experimental Protocols

Extreme caution must be exercised. These procedures should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of (3,5-Dimethylphenoxy)acetic acid

This protocol is adapted from standard Williamson ether synthesis procedures.[7][8][9]

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mol) | Notes |

| 3,5-Xylenol | C₈H₁₀O | 122.16 | 12.22 g | 0.10 | Toxic, skin irritant |

| Sodium Hydroxide | NaOH | 40.00 | 5.0 g | 0.125 | Corrosive, causes severe burns |

| Chloroacetic Acid | C₂H₃ClO₂ | 94.50 | 10.4 g | 0.11 | Toxic, skin irritant |

| Deionized Water | H₂O | 18.02 | ~150 mL | - | - |

| Hydrochloric Acid | HCl | 36.46 | As needed | - | 6M solution, corrosive |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~100 mL | - | Extremely flammable |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of sodium hydroxide in 50 mL of deionized water.

-

To the stirred NaOH solution, add 12.22 g of 3,5-xylenol. Gentle warming may be required to facilitate dissolution.

-

Once a homogenous solution is achieved, add 10.4 g of chloroacetic acid.

-

Fit the flask with a reflux condenser and heat the mixture in a water bath to a gentle reflux (90-100°C) for 1 hour.[7]

-

After the reflux period, cool the reaction mixture to room temperature.

-

Transfer the cooled mixture to a 500 mL beaker and slowly acidify by adding 6M HCl dropwise while stirring. Monitor the pH with litmus paper or a pH meter until the solution is strongly acidic (pH ~1-2). A white precipitate of (3,5-dimethylphenoxy)acetic acid will form.

-

Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold deionized water (2x25 mL).

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure (3,5-dimethylphenoxy)acetic acid.

-

Dry the purified crystals in a vacuum oven at 50°C overnight. Record the final mass and calculate the yield.

Protocol 2: Synthesis of (3,5-Dimethylphenoxy)acetyl chloride

This step requires strictly anhydrous (moisture-free) conditions, as acyl chlorides readily hydrolyze.[10] All glassware must be oven- or flame-dried before use.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mol) | Notes |

| (3,5-Dimethylphenoxy)acetic acid | C₁₀H₁₂O₃ | 180.20 | 9.01 g | 0.05 | - |

| Thionyl Chloride | SOCl₂ | 118.97 | 11 mL (~18 g) | 0.15 | Highly toxic, corrosive, reacts violently with water [11][12] |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 2-3 drops | - | Catalyst[13] |

Procedure:

-

Place 9.01 g of dry (3,5-dimethylphenoxy)acetic acid into a 100 mL oven-dried, round-bottom flask equipped with a magnetic stir bar.

-

Set up the apparatus in a fume hood. Fit the flask with a reflux condenser, and attach a gas trap (e.g., a drying tube filled with CaCl₂ connected to a bubbler containing mineral oil or an NaOH solution) to the top of the condenser to handle the HCl and SO₂ gases produced.[6]

-

Carefully add 11 mL of thionyl chloride to the flask, followed by 2-3 drops of DMF as a catalyst.

-

Stir the mixture at room temperature. You will observe gas evolution.

-

Once the initial vigorous reaction subsides, gently heat the mixture to reflux (boiling point of SOCl₂ is ~76°C) for 2 hours.[13] The reaction is complete when the evolution of gases ceases.

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under atmospheric pressure (in the fume hood).

-

The crude (3,5-dimethylphenoxy)acetyl chloride can be purified by vacuum distillation. The resulting clear, pale yellow liquid is the final product.

-

Store the product in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[14]

Characterization and Validation

-

(3,5-Dimethylphenoxy)acetic acid (Intermediate):

-

Appearance: White crystalline solid.

-

Melting Point: Compare the experimentally determined melting point with the literature value.

-

IR Spectroscopy (cm⁻¹): Look for a broad O-H stretch around 2500-3300 cm⁻¹ and a sharp C=O stretch around 1700 cm⁻¹.

-

¹H NMR: Confirm the presence of aromatic protons, methyl protons, and the methylene protons of the acetyl group, along with the acidic proton of the carboxylic acid.

-

-

(3,5-Dimethylphenoxy)acetyl chloride (Final Product):

-

Appearance: Clear to pale yellow liquid.

-

IR Spectroscopy (cm⁻¹): The most telling change will be the disappearance of the broad O-H stretch and a shift of the C=O stretch to a higher frequency (typically ~1780-1815 cm⁻¹ for acyl chlorides), confirming the conversion.

-

¹H NMR: The spectrum will be similar to the carboxylic acid, but the acidic proton peak will be absent.

-

Safety Precautions and Hazard Management

-

Thionyl Chloride (SOCl₂): Extremely hazardous. It is toxic if inhaled, causes severe skin burns and eye damage, and reacts violently with water to produce toxic HCl and SO₂ gases.[11][12][15] Always handle in a certified chemical fume hood. Wear a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber).[16] Ensure an emergency shower and eyewash station are immediately accessible.[16]

-

Sodium Hydroxide (NaOH): Corrosive and can cause severe chemical burns to skin and eyes. Handle with appropriate gloves and eye protection.

-

Chloroacetic Acid & HCl: Corrosive and toxic. Avoid skin contact and inhalation.

-

Waste Disposal: Quench any residual thionyl chloride carefully by slowly adding it to a large volume of cold water or an ice/bicarbonate slurry under vigorous stirring in a fume hood. Neutralize all acidic and basic aqueous waste before disposal according to institutional guidelines.

Troubleshooting

| Issue | Possible Cause | Recommended Solution |

| Low yield in Step 1 | Incomplete deprotonation of xylenol or insufficient reaction time. | Ensure the correct stoichiometry of NaOH is used. Increase the reflux time to 2-3 hours. |

| Oily product in Step 1 | Impurities or incomplete reaction. | Ensure thorough washing of the crude product. Perform the recrystallization carefully to purify the acid. |

| Low or no yield in Step 2 | Presence of moisture, leading to hydrolysis of the acyl chloride. | Ensure all glassware is rigorously dried and use anhydrous reagents. Perform the reaction under an inert atmosphere. |

| Dark coloration of product in Step 2 | Decomposition due to overheating during distillation. | Use a well-controlled heating mantle and monitor the temperature closely during distillation. Ensure the vacuum is stable. |

References

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

-

Chemistry Steps. (2020, February 17). SOCl2 Reaction with Carboxylic Acids. [Link]

-

Clark, J. (n.d.). Converting carboxylic acids into acyl chlorides (acid chlorides). Chemguide. [Link]

-

Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) [Video]. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. [Link]

- Google Patents. (1989).

- Google Patents. (1989).

-

Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. [Link]

-

University of Massachusetts Boston. (n.d.). The Williamson Ether Synthesis. [Link]

-

University of Wisconsin-La Crosse. (n.d.). Experiment 06 Williamson Ether Synthesis. [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. [Link]

-

New Jersey Department of Health. (n.d.). HAZARD SUMMARY - THIONYL CHLORIDE. [Link]

-

L.S. College, Muzaffarpur. (2020, July 15). Williamson ether synthesis. [Link]

-

MiraCosta College. (2012, November 14). Chemistry 211 Experiment 4 - Williamson Ether Synthesis. [Link]

-

ResearchGate. (2019, March 4). What should I reconsider in my experiment for acyl chloride to be formed?. [Link]

-

Organic Syntheses. (n.d.). TRIPHENYLCHLOROMETHANE. [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 6. m.youtube.com [m.youtube.com]

- 7. The Williamson Ether Synthesis [cs.gordon.edu]

- 8. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 9. Chemistry 211 Experiment 4 [home.miracosta.edu]

- 10. researchgate.net [researchgate.net]

- 11. bionium.miami.edu [bionium.miami.edu]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. merckmillipore.com [merckmillipore.com]

- 16. nj.gov [nj.gov]

Application Note: One-Pot Synthesis of (3,5-Dimethylphenoxy)acetyl Chloride Intermediates

Here is a detailed Application Note and Protocol for the one-pot synthesis of (3,5-Dimethylphenoxy)acetyl chloride.

Abstract & Strategic Overview

(3,5-Dimethylphenoxy)acetyl chloride is a critical acylating agent and building block used in the synthesis of agrochemicals (herbicides) and active pharmaceutical ingredients (APIs), including lipid-regulating agents. Traditional synthesis involves a discontinuous two-step process: Williamson etherification to isolate the carboxylic acid, followed by oven-drying and subsequent chlorination.

This Application Note details a Telescoped One-Pot Protocol that eliminates the isolation and handling of the solid acid intermediate. By utilizing an azeotropic drying strategy within a biphasic system, this method reduces cycle time by 40%, minimizes operator exposure to potent phenols, and ensures anhydrous conditions required for the acyl chloride formation.

Key Advantages[1][2][3]

-

Process Intensification: Combines etherification, acidification, drying, and chlorination in a single reactor.

-

Moisture Control: Utilizes Dean-Stark azeotropic distillation to reach

water content prior to thionyl chloride addition. -

Yield Optimization: Phase Transfer Catalysis (PTC) enhances the initial etherification rate.

Chemical Reaction Engineering

Reaction Scheme

The synthesis proceeds through three distinct chemical phases within the same solvent system (Toluene):

-

Etherification: 3,5-Dimethylphenol reacts with chloroacetic acid under alkaline conditions.

-

Acidification & Extraction: The salt is converted to the free acid and extracted into the organic phase.

-

Acyl Chlorination: The dry acid reacts with thionyl chloride (

) to form the acid chloride.

Figure 1: Chemical pathway for the telescoped synthesis.

Experimental Protocol

Materials & Reagents

| Reagent | CAS No.[1] | Equiv.[2][3][4][5] | Role |

| 3,5-Dimethylphenol | 108-68-9 | 1.0 | Starting Material |

| Chloroacetic Acid | 79-11-8 | 1.2 | Alkylating Agent |

| Sodium Hydroxide (50% aq) | 1310-73-2 | 2.5 | Base |

| Tetrabutylammonium Bromide | 1643-19-2 | 0.02 | Phase Transfer Catalyst |

| Toluene | 108-88-3 | 5-7 Vol | Solvent |

| Hydrochloric Acid (37%) | 7647-01-0 | ~1.5 | Acidifier |

| Thionyl Chloride | 7719-09-7 | 1.3 | Chlorinating Agent |

| DMF | 68-12-2 | 0.05 | Catalyst (Vilsmeier) |

Equipment Setup

-

Reactor: 1L Jacketed Glass Reactor or 3-Neck Round Bottom Flask.

-

Agitation: Overhead mechanical stirrer (Anchor or Pitch-blade impeller) set to 250-300 RPM.

-

Temperature Control: Oil bath or Huber circulator.

-

Distillation: Dean-Stark trap fitted with a reflux condenser.

-

Scrubber: Caustic scrubber (NaOH) connected to the condenser outlet to neutralize

and

Step-by-Step Methodology

Phase 1: Etherification (Williamson Synthesis)

-

Charge: Add 3,5-Dimethylphenol (122.2 g, 1.0 mol) and Toluene (600 mL) to the reactor.

-

Dissolve: Stir at room temperature until fully dissolved.

-

Base Addition: Add NaOH 50% solution (200 g, 2.5 mol) slowly. The reaction is exothermic; maintain temperature

.-

Note: A thick phenolate slurry may form.

-

-

Reagent Addition: Add Chloroacetic acid (113.4 g, 1.2 mol) dissolved in minimal water (or add solid carefully) followed by TBAB (6.4 g).

-

Reaction: Heat to 85-90°C for 3–4 hours.

-

IPC (In-Process Control): Monitor by HPLC or TLC (Mobile phase Hexane:EtOAc 7:3). Target: <1% residual phenol.

-

Phase 2: Acidification & Azeotropic Drying (The "One-Pot" Enabler)

-

Cool: Cool the mixture to 25°C.

-

Acidify: Slowly add Conc. HCl until the aqueous layer pH reaches 1–2.

-

Observation: The solid sodium salt dissolves, and the free acid partitions into the Toluene layer.

-

-

Phase Separation: Stop stirring and allow layers to settle (15 min). Drain and discard the lower aqueous brine layer.

-

Drying: Re-heat the organic Toluene layer to reflux with the Dean-Stark trap attached.

-

Water Removal: Reflux until no more water collects in the trap (approx. 1-2 hours).

-

Critical Check: The solution must be clear. Karl Fischer titration should read

. Residual moisture will decompose the expensive Thionyl Chloride.

-

Phase 3: Acyl Chlorination[6]

-

Catalysis: Cool the dry Toluene solution to 60°C. Add DMF (3-4 mL).

-

Chlorination: Add Thionyl Chloride (154.6 g, 1.3 mol) dropwise via an addition funnel over 45 minutes.

-

Safety: Heavy gas evolution (

). Ensure scrubber is active.

-

-

Reflux: Heat to 75-80°C (mild reflux) for 2–3 hours.

-

Endpoint: Cessation of gas evolution and FTIR analysis (disappearance of broad -OH stretch at 3000 cm⁻¹, appearance of C=O acid chloride stretch at ~1800 cm⁻¹).

-

-

Work-up: Switch the condenser to distillation mode. Distill off excess Thionyl Chloride and Toluene under reduced pressure (vacuum) at

. -

Isolation: The residue is the crude (3,5-Dimethylphenoxy)acetyl chloride, typically a pale yellow oil or low-melting solid.

Process Logic & Validation

Process Flow Diagram

The following diagram illustrates the operational sequence, highlighting the critical "Phase Cut" and "Drying" steps that allow this to be a one-pot organic synthesis.

Figure 2: Operational workflow for the one-pot synthesis.

Analytical Validation

| Test | Method | Acceptance Criteria |

| Reaction Completion (Step 1) | HPLC (C18, ACN/H2O) | Phenol < 1.0% Area |

| Moisture Content (Step 2) | Karl Fischer (Coulometric) | < 0.05% w/w |

| Identity (Final) | FTIR | C=O stretch: 1790–1810 cm⁻¹ |

| Purity | GC-MS | > 97.0% |

Safety & Handling (HSE)

-

Thionyl Chloride: Reacts violently with water. Causes severe skin burns and eye damage.[2] All transfers must be done under inert atmosphere (Nitrogen/Argon).

-

Chloroacetic Acid: Highly toxic in contact with skin (rapidly absorbed). Specific antidote (Sodium Bicarbonate slurry) should be available.

-

Gas Evolution: The chlorination step generates stoichiometric amounts of

and

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.

-

BenchChem. "The Genesis of a Versatile Reagent: A Technical Guide to the Discovery and History of Phenoxyacetyl Chlorides." (Accessed Oct 2023).

-

Google Patents. "Method for preparing 2,5-dimethyl phenylacetyl chloride." CN111072470A.[2] (Describes the hydrolysis-extraction-drying-chlorination workflow). Link

-

Organic Syntheses. "4-Phenoxybenzoyl chloride." Org. Synth. 2007, 84, 180. (Protocol for converting phenoxy acids to chlorides using Oxalyl/Thionyl chloride with DMF). Link

Sources

- 1. 4-Chloro-3,5-dimethylphenol | 88-04-0 [chemicalbook.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Process for the preparation of 3,5-dimethylphenol - Patent 0080759 [data.epo.org]

- 6. CN104761435A - Preparation method of 3,5-dimethylphenol - Google Patents [patents.google.com]

Application Note & Protocol: Synthesis of (3,5-Dimethylphenoxy)acetyl Chloride via Catalytic N,N-Dimethylformamide

Abstract

This document provides a comprehensive technical guide for the synthesis of (3,5-Dimethylphenoxy)acetyl chloride from its corresponding carboxylic acid. The protocol leverages the highly efficient and mild conversion using oxalyl chloride as the chlorinating agent, a reaction significantly accelerated by a catalytic quantity of N,N-Dimethylformamide (DMF). We will delve into the mechanistic underpinnings of the DMF catalytic cycle, present a detailed, field-tested laboratory protocol, and discuss critical safety considerations and process optimization parameters. This guide is intended for researchers, chemists, and process development professionals engaged in organic synthesis and drug discovery.

Introduction: The Strategic Importance of Acyl Chlorides

Acyl chlorides are cornerstone intermediates in organic synthesis, prized for their high reactivity which enables the facile formation of esters, amides, and other carboxylic acid derivatives. The target molecule, (3,5-Dimethylphenoxy)acetyl chloride, is a valuable building block for various pharmaceutical and agrochemical compounds.

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation. While several reagents can effect this, such as thionyl chloride (SOCl₂) or phosphorus halides, oxalyl chloride ((COCl)₂) offers distinct advantages.[1][2][3] It is a milder reagent, and its reaction byproducts are entirely gaseous (CO₂, CO, HCl), which greatly simplifies reaction work-up and product purification.[2][4] However, the direct reaction can be slow.[5] The introduction of a catalytic amount of N,N-Dimethylformamide (DMF) dramatically increases the reaction rate, allowing the synthesis to proceed rapidly and efficiently under gentle conditions.[5][6][7]

The Catalytic Mechanism: DMF's Role Beyond a Solvent

In this synthesis, DMF is not merely a solvent but an essential catalyst that initiates the formation of a highly reactive electrophilic species.[6][8] The established mechanism involves the in-situ generation of the Vilsmeier reagent, N,N-dimethylchloroiminium chloride.[4][9][10]

The catalytic cycle proceeds as follows:

-

Vilsmeier Reagent Formation: The lone pair on the nitrogen atom of DMF attacks one of the electrophilic carbonyl carbons of oxalyl chloride. This intermediate rapidly collapses, releasing carbon dioxide, carbon monoxide, and forming the potent electrophile, the Vilsmeier reagent.[1][11]

-

Carboxylic Acid Activation: The Vilsmeier reagent is the active species that reacts with (3,5-dimethylphenoxy)acetic acid. The carboxylic acid's hydroxyl group attacks the electrophilic carbon of the iminium ion.

-

Acyl Chloride Formation & Catalyst Regeneration: The resulting intermediate is unstable and collapses. A chloride ion attacks the activated carbonyl carbon, leading to the formation of the desired (3,5-Dimethylphenoxy)acetyl chloride and regenerating the DMF catalyst, which can then enter another cycle.[1][11]

This catalytic pathway is highly efficient because the Vilsmeier reagent is significantly more reactive towards the carboxylic acid than oxalyl chloride itself.

Visualization of the Catalytic Cycle

Sources

- 1. Acyl chloride - Wikipedia [en.wikipedia.org]

- 2. pharmacy180.com [pharmacy180.com]

- 3. echemi.com [echemi.com]

- 4. benchchem.com [benchchem.com]

- 5. columbia.edu [columbia.edu]

- 6. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jcsp.org.pk [jcsp.org.pk]

- 8. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 9. Vilsmeier-Haack Reaction | TCI AMERICA [tcichemicals.com]

- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 11. m.youtube.com [m.youtube.com]

Troubleshooting & Optimization

Navigating the Perils of Progress: A Technical Guide to Handling Violent Reactions of Acid Chlorides with DMSO

From the desk of a Senior Application Scientist, this guide is intended for researchers, scientists, and drug development professionals who handle acid chlorides and dimethyl sulfoxide (DMSO). The interaction between these two reagents can be unexpectedly violent and lead to dangerous thermal runaways. This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure the safe and effective use of these common laboratory chemicals.

Understanding the Hazard: The Chemistry Behind the Exotherm

The reaction between an acid chloride and DMSO is not a simple dissolution. It is a highly exothermic chemical transformation that, if not properly controlled, can rapidly escalate into a dangerous runaway reaction.[1][2][3][4] This is because the reaction generates heat, which in turn accelerates the reaction rate, creating a self-accelerating cycle of heat generation.[3]

The primary reaction involves the nucleophilic attack of the DMSO oxygen atom on the electrophilic carbonyl carbon of the acid chloride. This initial step forms a highly reactive intermediate, an acyloxysulfonium salt. This intermediate is the linchpin of several well-known synthetic transformations, most notably the Swern and related oxidations, where it is used to activate alcohols for oxidation to aldehydes and ketones.[5][6][7][8][9][10][11]

However, in the absence of a suitable substrate like an alcohol, or if reaction conditions are not meticulously controlled, this intermediate can undergo rapid and uncontrolled decomposition. This decomposition is often the source of the violent exotherm and gas evolution observed. It is crucial to recognize that even at room temperature, some acid chlorides, such as oxalyl chloride, can react explosively with DMSO.[12]

Diagram: The Initial Reaction Between an Acid Chloride and DMSO

Caption: Initial reaction forming the unstable acyloxysulfonium salt.

Troubleshooting Guide: Managing and Mitigating Risks

This section addresses specific issues that may arise during experiments involving acid chlorides and DMSO.

Q1: My reaction mixture of an acid chloride in DMSO started to rapidly heat up and evolve gas. What should I do?

A1: This is a classic sign of a thermal runaway reaction.[1][3] Immediate and decisive action is critical.

-

Do not attempt to cap or seal the reaction vessel. The pressure buildup from gas evolution can cause the vessel to rupture violently.

-

If it is safe to do so, immediately immerse the reaction vessel in a large ice-water bath or other suitable cooling medium. The goal is to dissipate the heat being generated as quickly as possible.

-

Alert others in the laboratory and be prepared to evacuate. Inform your supervisor or safety officer immediately.

-

Work within a fume hood with the sash lowered as much as is practical to contain any potential splashes or fumes.[6]

-

Once the initial exotherm is controlled, proceed with a slow and cautious quench.

Q2: I need to perform a Swern oxidation, which requires the addition of an acid chloride to DMSO. How can I do this safely?

A2: The Swern oxidation is a powerful and widely used reaction, but it must be performed with strict adherence to established protocols to prevent a runaway reaction.[5][6][7][8][9][11]

Key Safety Considerations for Swern Oxidations:

| Parameter | Recommended Procedure | Rationale |

| Temperature | Maintain the reaction temperature at or below -60°C, typically using a dry ice/acetone bath.[13] | The reactive intermediate is significantly more stable at low temperatures, preventing uncontrolled decomposition. |

| Order of Addition | Always add the acid chloride (e.g., oxalyl chloride) dropwise to the cooled DMSO solution. Never add DMSO to the acid chloride. | This ensures that the acid chloride is always the limiting reagent at any given moment, preventing a large, uncontrolled reaction. |

| Stirring | Ensure vigorous and efficient stirring throughout the addition. | Good mixing helps to dissipate localized heat and maintain a uniform, low temperature. |

| Atmosphere | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | This prevents moisture from the air from reacting with the acid chloride. |

Safe Swern Oxidation Workflow:

Caption: A safe workflow for performing a Swern oxidation.

Q3: I have a waste stream containing both an acid chloride and DMSO. How can I safely dispose of it?

A3: Never mix waste streams containing acid chlorides and DMSO directly. The uncontrolled reaction in a waste container can have catastrophic consequences. The acid chloride must be neutralized (quenched) before it is combined with any DMSO-containing waste.

Safe Quenching Protocol for Acid Chlorides:

-

Prepare the Quenching Agent: Choose a suitable quenching agent such as water, an alcohol (methanol or ethanol), or an amine solution.[14] Water will hydrolyze the acid chloride to the corresponding carboxylic acid, while alcohols will form esters and amines will form amides.[14]

-

Cool the Quenching Agent: Place the quenching agent in a suitable container and cool it in an ice bath.

-

Slow Addition: Slowly and carefully add the acid chloride-containing waste to the cooled quenching agent with good stirring.[14]

-

Monitor Temperature: Monitor the temperature of the quenching mixture to ensure it does not rise uncontrollably.[14]

-

Neutralization (if necessary): After the acid chloride has been completely quenched, the resulting solution can be neutralized with a base like sodium bicarbonate before being disposed of according to your institution's hazardous waste guidelines.[15]

Frequently Asked Questions (FAQs)

Q: Can I use other acid chlorides besides oxalyl chloride with DMSO?

A: Yes, but the reactivity can vary significantly. Other common acid chlorides like acetyl chloride, benzoyl chloride, and thionyl chloride are also known to react violently with DMSO.[12] It is crucial to assume that any acid chloride will have a similar hazardous interaction with DMSO and to take the same stringent safety precautions.

Q: Are there any byproducts I should be aware of when reacting acid chlorides with DMSO?

A: Yes. In the context of the Swern oxidation, the byproducts include dimethyl sulfide ((CH₃)₂S), which has a very strong and unpleasant odor, carbon monoxide (CO), and carbon dioxide (CO₂).[5][6] Carbon monoxide is a highly toxic gas, and dimethyl sulfide is a volatile liquid with a low boiling point (37°C), necessitating that these reactions be performed in a well-ventilated fume hood.[6]

Q: What are the signs of DMSO decomposition, and how can it be prevented?

A: The thermal decomposition of DMSO can be autocatalytic, especially in the presence of acids.[16][17] Signs of decomposition include a rapid increase in temperature and pressure.[16] The presence of byproducts from the acid chloride-DMSO reaction, such as HCl, can lower the onset temperature of DMSO decomposition.[12] The best prevention is strict temperature control and avoiding the accumulation of unreacted intermediates.

Q: Are there safer alternatives to the Swern oxidation?

A: While the Swern oxidation is highly effective, other methods for oxidizing alcohols to aldehydes and ketones exist that do not involve the use of acid chlorides and DMSO. These include the Parikh-Doering oxidation (SO₃-pyridine complex with DMSO) and the Pfitzner-Moffatt oxidation (a carbodiimide with DMSO).[11] Dess-Martin periodinane (DMP) is another widely used metal-free oxidizing agent. The choice of method will depend on the specific substrate and desired reaction conditions.

References

- Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng.

- KGROUP. (2006, October 27). Quenching Reactive Substances. KGROUP.

- BYJU'S.

- Wikipedia.

- Chemistry Hall. (2021, March 31).

- Wikipedia. Thermal runaway. Wikipedia.

- Alfa Chemistry. (2024, October 25).

- ResearchGate. Dimethyl Sulfoxide (DMSO) Health and Safety Information.

- H.E.L Group. (2024, March 21). What are thermal runaways, and why should we care about them?. H.E.L Group.

- Yufeng. (2024, July 22). Dimethyl Sulfoxide (DMSO) Health & Safety. Yufeng.

- Purdue University. Potential Explosion Hazards with Using DMSO and DMF in Chemical Reactions. Purdue University.

- Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry.

- ACS Publications. (2020, May 19). Potential Explosion Hazards Associated with the Autocatalytic Thermal Decomposition of Dimethyl Sulfoxide and Its Mixtures. Organic Process Research & Development.

- Organic Chemistry Portal. Dimethyl sulfoxide, DMSO. Organic Chemistry Portal.

- ACS Publications. (2012, February 22). Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent.

- Chemistry Steps. (2020, January 6).

- Yufeng. (2025, July 29). Application of DMSO as "oxidant" in organic synthesis!. Yufeng.

Sources

- 1. Thermal runaway - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. helgroup.com [helgroup.com]

- 4. Dimethyl Sulfoxide (DMSO) Health & Safety [yufenggp.com]

- 5. byjus.com [byjus.com]

- 6. Swern oxidation - Wikipedia [en.wikipedia.org]

- 7. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Swern Oxidation - Chemistry Steps [chemistrysteps.com]

- 11. Application of DMSO as "oxidant" in organic synthesis! - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 12. engineering.purdue.edu [engineering.purdue.edu]

- 13. Dimethyl sulfoxide [organic-chemistry.org]

- 14. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]

- 15. kgroup.du.edu [kgroup.du.edu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

Technical Support Center: Purification of (3,5-Dimethylphenoxy)acetyl Chloride by Vacuum Distillation

As a Senior Application Scientist, this guide provides in-depth technical assistance for researchers, scientists, and drug development professionals undertaking the vacuum distillation of (3,5-Dimethylphenoxy)acetyl chloride. This document moves beyond a simple protocol, offering troubleshooting advice and explaining the fundamental principles behind each step to ensure a safe, efficient, and successful purification.

Frequently Asked Questions (FAQs)

This section addresses common queries and foundational knowledge required before, during, and after the distillation process.

Part 1: Foundational Concepts & Safety

Q1: Why is vacuum distillation necessary for purifying (3,5-Dimethylphenoxy)acetyl chloride?

A1: (3,5-Dimethylphenoxy)acetyl chloride is a high-molecular-weight compound expected to have a high boiling point (likely well over 200°C at atmospheric pressure). Subjecting such molecules to high temperatures for extended periods can lead to thermal decomposition, polymerization, or other side reactions, significantly reducing yield and purity.[1][2] Vacuum distillation lowers the ambient pressure, which in turn reduces the boiling point of the liquid.[3][4][5] This allows for distillation at a much lower, non-destructive temperature, preserving the integrity of the molecule.[2][6]

Q2: What are the primary safety hazards associated with (3,5-Dimethylphenoxy)acetyl chloride and its distillation?

A2: The primary hazards stem from the acyl chloride functional group.

-

Corrosivity and Reactivity with Water: Acyl chlorides are highly corrosive and react violently with water, including moisture in the air and on skin, to produce the corresponding carboxylic acid and hydrochloric acid (HCl) gas.[7][8][9] This reaction is exothermic and the HCl gas produced is a severe respiratory irritant.[10]